1-(フェニルスルホニル)-4-ピペリジンアミン塩酸塩

説明

科学的研究の応用

不飽和アダマンタン誘導体の合成

1-(フェニルスルホニル)-4-ピペリジンアミン塩酸塩: は、不飽和アダマンタン誘導体の合成に使用できます。これらの誘導体は、その高い反応性により、さまざまな官能性アダマンタン誘導体の合成のための出発物質として幅広い利用機会を提供するため、重要です。 これらには、モノマー、熱的に安定で高エネルギーの燃料と油、生物活性化合物、医薬品、ダイヤモンドイドなどのより大きなダイヤモンド様バルクポリマーが含まれます .

複素環合成

この化合物は、複素環合成において重要な中間体として役立ちます。特に、合成有機化学における重要な合成中間体であるフェニルスルホニルアセトフェノンの化学において重要です。 この化合物から得られるβ-ケトスルホンは、活性なC-H酸であり、多くの有機変換、特に1つまたは2つのヘテロ原子を含む5員環および6員環系の合成において求核剤として広く使用されています .

縮合複素環の合成

この化合物は、縮合複素環の合成にも役立ちます。シクロプロパン、シクロペンテン、シクロヘキサノン誘導体の生成のための出発物質として機能します。 ハロゲン化、アルキル化、アリール化、ヘテロアリール化、カップリング反応などの求電子反応における反応性中間体としての役割は、合成的に非常に重要です .

生物学的用途

1-(フェニルスルホニル)-4-ピペリジンアミン塩酸塩: は、生物学的特性を持つ化合物の合成に関与しています。これらには、除草剤、殺菌剤、殺真菌剤、藻殺剤、殺虫剤の活性があります。 この化合物の誘導体は、水生生物が漁網や船体にくっつくのを防ぐのに役立ち、海洋生物学における実用的な用途を示しています .

γ-およびδ-ケトスルホンの合成

この化合物は、γ-およびδ-ケトスルホン、1,4-ジケトン、アミド、エーテル、および置換ベンゼン誘導体の合成に使用されます。 その高い反応性により、マイケル反応やクネーベナーゲル反応などのさまざまな合成経路における重要な中間体となっています .

光触媒的用途

最後に、1-(フェニルスルホニル)-4-ピペリジンアミン塩酸塩は、光触媒的用途に見られます。 それは、さまざまな合成プロセスで高収率を得るために重要な、ヨードベンゼンなどの穏やかな酸化剤を利用する反応に関与しています .

特性

IUPAC Name |

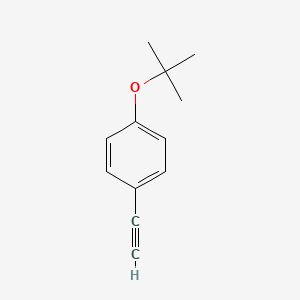

1-(benzenesulfonyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOCNBVLYDBGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)